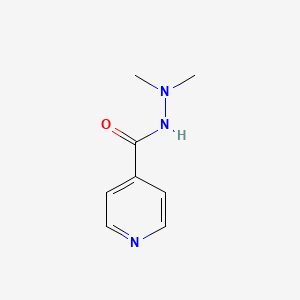
Hydrazine, 1,1-dimethyl-2-isonicotinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxylic acid, 2,2-dimethylhydrazide is an organic compound derived from pyridine. It is characterized by the presence of a carboxylic acid group at the 4-position of the pyridine ring and a 2,2-dimethylhydrazide substituent. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2,2-dimethylhydrazide typically involves the reaction of 4-pyridinecarboxylic acid with 2,2-dimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-Pyridinecarboxylic acid, 2,2-dimethylhydrazide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinecarboxylic acid, 2,2-dimethylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
4-Pyridinecarboxylic acid, 2,2-dimethylhydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Pyridinecarboxylic acid, 2,2-dimethylhydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): An isomer with the carboxylic acid group at the 2-position.
Nicotinic acid (3-pyridinecarboxylic acid): An isomer with the carboxylic acid group at the 3-position.
Isonicotinic acid (4-pyridinecarboxylic acid): An isomer with the carboxylic acid group at the 4-position.
Uniqueness
4-Pyridinecarboxylic acid, 2,2-dimethylhydrazide is unique due to the presence of the 2,2-dimethylhydrazide substituent, which imparts distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63884-58-2 |
|---|---|
Fórmula molecular |
C8H11N3O |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
N',N'-dimethylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-11(2)10-8(12)7-3-5-9-6-4-7/h3-6H,1-2H3,(H,10,12) |
Clave InChI |
KBKSQARHBWLOTQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)NC(=O)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


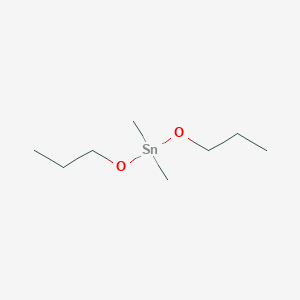
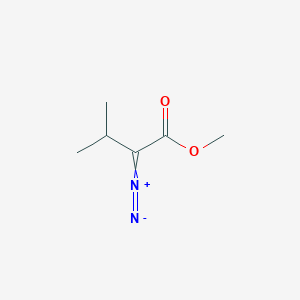

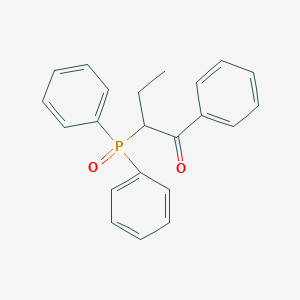
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
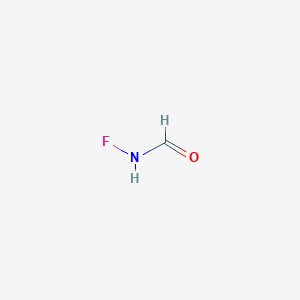
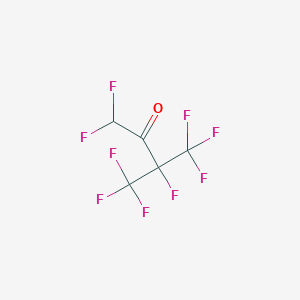
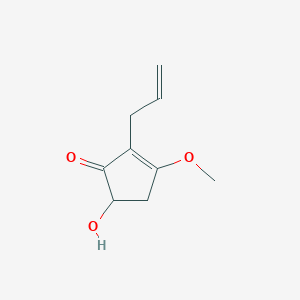
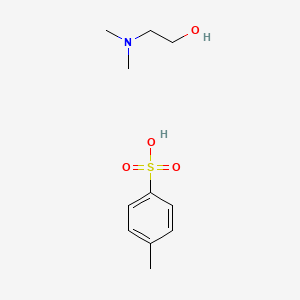
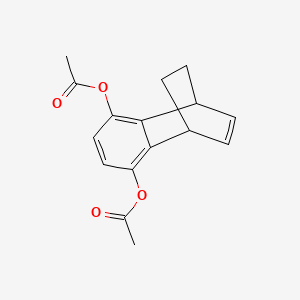
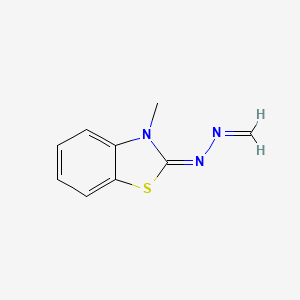
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
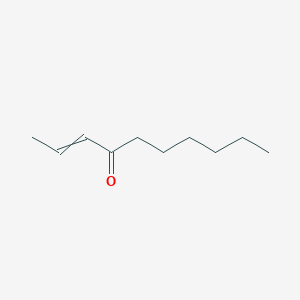
![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)
